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molecular formula C6H8O4 B193282 1,1-Cyclobutanedicarboxylic acid CAS No. 5445-51-2

1,1-Cyclobutanedicarboxylic acid

Cat. No. B193282
M. Wt: 144.12 g/mol
InChI Key: CCQPAEQGAVNNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476298B2

Procedure details

To a mixture of cyclobutane-1,1-dicarboxylic acid (10.0 g, 69.4 mmol, 1.0 eq.) in anhydrous THF (100 mL) under nitrogen was added dropwise triethylamine (7.02 g, 69.4 mmol, 1.0 eq.) with stirring for 30 minutes at 0° C., followed by the addition of thionyl chloride (8.25 g, 69.4 mmol, 1.0 eq.) with stirring for another 30 minutes at 0° C. To the resulting mixture under nitrogen was added dropwise a solution of 4-fluoroaniline (8.48 g, 76.3 mmol, 1.1 eq.) in anhydrous THF (50 mL) with stirring for 1.5 hours at 0° C. The reaction mixture was diluted with ethyl acetate and extracted with 2N NaOH. The aqueous phase was titrated with 2N HCl to pH 1-2 and then extracted with ethyl acetate. The organic phase was dried with sodium sulfate and concentrated in vacuo to give 1-(4-fluoro-phenylcarbamoyl)-cyclobutanecarboxylic acid as a light pink solid (5.75 g, 34.9%). 1H NMR (400 MHz, CDCl3 w/5 drop CD3OD): 7.53-7.48 (m, 2H), 7.06-7.00 (m, 2H), 2.81-2.63 (m, 4H), 2.14-2.02 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.02 g
Type
reactant
Reaction Step Two
Quantity
8.25 g
Type
reactant
Reaction Step Three
Quantity
8.48 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:8]([OH:10])=O)([C:5]([OH:7])=[O:6])[CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.S(Cl)(Cl)=O.[F:22][C:23]1[CH:29]=[CH:28][C:26]([NH2:27])=[CH:25][CH:24]=1>C1COCC1.C(OCC)(=O)C>[F:22][C:23]1[CH:29]=[CH:28][C:26]([NH:27][C:8]([C:1]2([C:5]([OH:7])=[O:6])[CH2:2][CH2:3][CH2:4]2)=[O:10])=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCC1)(C(=O)O)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.02 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
8.25 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
8.48 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring for another 30 minutes at 0° C
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring for 1.5 hours at 0° C
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 2N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(=O)C1(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.75 g
YIELD: PERCENTYIELD 34.9%
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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